molecular formula C20H14N2O B11833544 1,4-Diphenylquinazolin-2(1H)-one

1,4-Diphenylquinazolin-2(1H)-one

Cat. No.: B11833544
M. Wt: 298.3 g/mol
InChI Key: WWNXHLVGZKQAOE-UHFFFAOYSA-N
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Description

1,4-Diphenylquinazolin-2(1H)-one: is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This specific compound is characterized by the presence of two phenyl groups attached to the quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diphenylquinazolin-2(1H)-one typically involves the condensation of anthranilic acid derivatives with benzaldehyde derivatives. One common method includes the following steps:

    Condensation Reaction: Anthranilic acid is reacted with benzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization upon heating to form the quinazolinone core.

    Substitution: The phenyl groups are introduced through a substitution reaction using appropriate phenylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and solvent recycling to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenylquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,4-Diphenylquinazolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

1,4-Diphenylquinazolin-2(1H)-one can be compared with other quinazolinone derivatives, such as:

    2-Methylquinazolin-4(3H)-one: Lacks the phenyl groups, leading to different chemical and biological properties.

    6-Chloroquinazolin-4(3H)-one: Contains a chlorine substituent, which can alter its reactivity and biological activity.

    3-Phenylquinazolin-4(3H)-one: Has a phenyl group at a different position, affecting its overall structure and function.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.

Biological Activity

1,4-Diphenylquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate anilines with isocyanates or through cyclization reactions involving substituted phenyl groups. Various synthetic routes have been explored to optimize yield and purity.

Antiviral Activity

This compound derivatives have shown promising antiviral activity, particularly against HIV-1. A study synthesized several quinolin-2-one derivatives and evaluated their inhibitory effects on HIV-1 reverse transcriptase (RT). Notably, compounds exhibited IC50 values as low as 0.15 μM, indicating potent activity against the enzyme . The mode of interaction was found to be similar to established non-nucleoside reverse transcriptase inhibitors (NNRTIs) like efavirenz.

Antioxidant Properties

Research has demonstrated that quinazolinones possess significant antioxidant capabilities. Studies measuring the radical scavenging activity of these compounds revealed that they can effectively neutralize free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is often attributed to the presence of specific functional groups that enhance electron donation .

Antiproliferative Effects

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. In vitro assays indicated that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds were tested against a panel of cancer cell lines with GI50 values ranging from 22 nM to 31 nM, demonstrating their potential as anticancer agents .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes such as HIV-1 RT and various kinases (e.g., CDK2) contributes to its antiviral and anticancer effects.
  • Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Mechanisms : By scavenging free radicals and enhancing cellular defense mechanisms, these compounds can mitigate oxidative damage.

Study 1: Antiviral Efficacy

In a detailed study assessing the antiviral efficacy of synthesized quinazolinone derivatives, compounds were tested for their ability to inhibit HIV-1 RT. The most active derivatives were found to interact with the allosteric site of the enzyme, enhancing their inhibitory potency compared to existing NNRTIs .

Study 2: Anticancer Activity

Another study investigated the antiproliferative effects of various quinazolinone derivatives on human cancer cell lines. The results indicated that specific modifications on the quinazolinone scaffold significantly enhanced cytotoxicity against breast and lung cancer cells. The most potent compound exhibited an IC50 value of 0.40 µM against EGFR T790M mutant cells .

Data Tables

Activity Type Compound IC50/ GI50 (µM) Target
Antiviral4a0.21HIV-1 Reverse Transcriptase
Antiviral4d20.15HIV-1 Reverse Transcriptase
AnticancerCompound X0.40EGFR T790M
AntioxidantCompound Y-Radical Scavenging Activity

Properties

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

1,4-diphenylquinazolin-2-one

InChI

InChI=1S/C20H14N2O/c23-20-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14H

InChI Key

WWNXHLVGZKQAOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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